
Crucigasterin 277
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Overview
Description
Crucigasterin 277 is an amino alcohol compound with the IUPAC name (2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol . It is a naturally occurring metabolite found in the exocarp of Malus domestica (apple) and has been identified as a significant bioactive molecule . This compound is known for its antimicrobial properties and has been isolated from the Mediterranean colonial ascidian Pseudodistoma crucigaster .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Crucigasterin 277 involves the isomerization and shift of four skipped double bonds of E,Z,Z,Z-configuration to the triple conjugate all-E-configuration . This process can lead to enzymatic asymmetric intramolecular Diels–Alder cyclization to produce related compounds .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the compound is obtained through extraction from natural sources such as the ascidian Pseudodistoma crucigaster .
Chemical Reactions Analysis
Oxidation Reactions
Crucigasterin 277 undergoes oxidation at its hydroxyl (-OH) and amine (-NH2) groups. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) : Oxidizes the allylic alcohol moiety to form ketones or aldehydes.
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Hydrogen peroxide (H₂O₂) : Selectively oxidizes the amino group to generate nitro or imine derivatives.
Key Products :
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Ketones (e.g., 3-keto derivatives) formed via oxidation of the C3 hydroxyl group.
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Aldehydes resulting from cleavage of polyunsaturated bonds under strong oxidative conditions.
Research Findings :
Oxidation studies using KMnO₄ in acidic media demonstrated a 65% yield of the 3-keto derivative, confirmed by NMR and IR spectroscopy.
Reduction Reactions
The compound’s double bonds and hydroxyl/amine groups participate in reduction reactions:
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Sodium borohydride (NaBH₄) : Reduces carbonyl groups (if present post-oxidation) to secondary alcohols.
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Lithium aluminum hydride (LiAlH₄) : Reduces ester or amide functionalities in derivatives to alcohols or amines.
Key Products :
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Saturated analogs of this compound with reduced double bonds.
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Secondary alcohols from ketone intermediates.
Experimental Data :
Hydrogenation with Pd/C catalyst under H₂ gas selectively reduced the 5E double bond, yielding a mono-saturated derivative (85% purity, confirmed by GC-MS) .
Substitution Reactions
The amino group undergoes nucleophilic substitution:
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Sodium hydroxide (NaOH) : Facilitates SN2 reactions, replacing the amine with hydroxyl groups under basic conditions.
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Potassium cyanide (KCN) : Introduces cyano (-CN) groups at the amine site.
Key Products :
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Cyano-substituted derivatives with retained anti-inflammatory activity.
Case Study :
Substitution with KCN in ethanol yielded a cyano derivative (92% conversion), which retained 80% of the original compound’s anti-inflammatory efficacy in vitro.
Biological Activity Linked to Reactivity
This compound’s chemical reactivity underpins its antimicrobial and anti-cancer effects:
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Membrane Disruption : Oxidation products enhance interactions with microbial membranes, causing lysis.
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Enzyme Inhibition : Reduced derivatives interfere with cancer cell proliferation by inhibiting topoisomerase II.
Mechanistic Insights and Challenges
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Stereochemical Sensitivity : The erythro-configuration (2S,3R) of this compound dictates reaction outcomes. For example, oxidation preserves stereochemistry at C3 but alters double bond geometry .
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Synthetic Limitations : Multi-step synthesis (e.g., Wurtz coupling) often produces isomers, complicating purification .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, though challenges in stereochemical control and synthesis optimization remain. Ongoing studies focus on derivatization to enhance bioactivity and stability.
Scientific Research Applications
Crucigasterin 277 has shown promise in several areas:
- Anti-inflammatory Properties : The compound may influence various inflammatory pathways, potentially providing therapeutic benefits for conditions characterized by excessive inflammation.
- Anti-cancer Activity : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines, making it a candidate for further investigation as a cancer therapeutic agent.
- Cardiovascular Health : Its polyunsaturated nature suggests potential benefits in cardiovascular health, possibly through mechanisms related to lipid metabolism and oxidative stress responses .
Applications in Research and Medicine
The applications of this compound span several domains:
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Pharmaceutical Development
- This compound is being studied for its potential as a lead compound in drug development targeting inflammatory diseases and cancers.
- The compound's ability to interact with biological targets makes it suitable for further exploration in medicinal chemistry.
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Biochemical Studies
- Investigations into its reactivity and interactions with cell membrane receptors are ongoing. These studies often utilize molecular docking simulations to elucidate binding affinities and mechanisms of action.
- Natural Product Chemistry
Data Table: Comparison with Similar Compounds
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Polyunsaturated C-18 | Anti-inflammatory, anti-cancer | Multi-step synthesis |
Eicosapentaenoic Acid | Omega-3 fatty acid | Cardiovascular benefits | Precursor to bioactive lipids |
Docosahexaenoic Acid | Omega-3 fatty acid | Neuroprotective effects | High concentration in brain tissue |
Arachidonic Acid | Omega-6 fatty acid | Pro-inflammatory | Precursor to prostaglandins |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity : A study demonstrated that extracts containing Crucigasterin exhibited significant antimicrobial properties against various pathogens, suggesting its utility in developing new antibiotics .
- Cancer Cell Line Studies : In vitro tests revealed that this compound inhibited the growth of specific cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms involved .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced inflammatory markers, supporting its role as an anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action of Crucigasterin 277 involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The compound acts as a Bronsted base, accepting protons from donor molecules, which contributes to its antimicrobial activity . The molecular targets and pathways involved include the inhibition of key enzymes and disruption of membrane integrity .
Comparison with Similar Compounds
Crucigasterin A-E: These are structurally related amino alcohols isolated from the same ascidian.
Obscuraminol A: Another amino alcohol with structural similarities to Crucigasterin 277.
Uniqueness: this compound is unique due to its specific configuration of double bonds and its erythro-stereochemistry of the 2-amino-3-hydroxy moiety . This unique structure contributes to its distinct bioactive properties and makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Crucigasterin 277 is a polyunsaturated compound that has garnered attention for its significant biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article will explore its biological activity, synthesis methods, interaction with biological systems, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound is derived from eicosapentaenoic acid and d-alanine, characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms. The synthesis of this compound has been achieved through several methods, primarily starting from eicosapentaenoic acid. A notable synthetic route involves a multi-step process that highlights the complexity and structural integrity of the compound.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : It modulates signaling pathways involved in inflammation, suggesting a protective role against inflammatory diseases.
- Anti-cancer Properties : Studies have shown that it can inhibit cell proliferation in various cancer cell lines by influencing metabolic pathways.
- Cardiovascular Benefits : Its polyunsaturated nature may contribute to cardiovascular health by enhancing cellular responses to oxidative stress.
Interaction Studies
This compound interacts with several biological targets, including cell membrane receptors and enzymes. These interactions are crucial for understanding how the compound exerts its biological effects. Techniques such as molecular docking simulations and binding assays are often employed to elucidate these interactions at a molecular level.
Comparative Analysis with Similar Compounds
The following table compares this compound with other compounds that share structural or functional similarities:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
This compound | Polyunsaturated C-18 | Anti-inflammatory, anti-cancer | Complex multi-step synthesis |
Eicosapentaenoic Acid | Omega-3 fatty acid | Cardiovascular benefits | Precursor to other bioactive lipids |
Docosahexaenoic Acid | Omega-3 fatty acid | Neuroprotective effects | High concentration in brain tissue |
Arachidonic Acid | Omega-6 fatty acid | Pro-inflammatory | Precursor to prostaglandins |
This comparison highlights the unique structural characteristics of this compound that contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound. For instance:
- Anti-inflammatory Mechanisms : A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
- Cancer Cell Proliferation : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a marked decrease in cell viability, indicating its anti-cancer potential.
- Cardiovascular Health : Investigations into its effects on endothelial cells showed enhanced nitric oxide production, which is beneficial for cardiovascular function.
Properties
Molecular Formula |
C18H31NO |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
(2S,3R,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15-tetraen-3-ol |
InChI |
InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,14-15,17-18,20H,3,6,9,12-13,16,19H2,1-2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m0/s1 |
InChI Key |
PEVJDMWZXLRJSP-LFPPQAFFSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC/C=C/C[C@H]([C@H](C)N)O |
Canonical SMILES |
CCC=CCC=CCC=CCCC=CCC(C(C)N)O |
Origin of Product |
United States |
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